molecular formula C5H7N3O B038307 2-Amino-1-methylimidazole-4-carbaldehyde CAS No. 117969-90-1

2-Amino-1-methylimidazole-4-carbaldehyde

Cat. No.: B038307
CAS No.: 117969-90-1
M. Wt: 125.13 g/mol
InChI Key: QHKDSPQHKOSEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-1-methyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound that features an imidazole ring with an amino group at the 2-position, a methyl group at the 1-position, and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-methyl-1H-imidazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-1-methylimidazole with formylating agents can yield the desired compound. Another approach involves the use of 4-bromo-1H-imidazole as a starting material, which undergoes a series of reactions including nucleophilic substitution and formylation .

Industrial Production Methods

Industrial production of 2-amino-1-methyl-1H-imidazole-4-carbaldehyde typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for commercial use.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-methyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: 2-amino-1-methyl-1H-imidazole-4-carboxylic acid.

    Reduction: 2-amino-1-methyl-1H-imidazole-4-methanol.

    Substitution: N-substituted imidazole derivatives.

Scientific Research Applications

2-amino-1-methyl-1H-imidazole-4-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical reagent and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as dyes and sensors

Mechanism of Action

The mechanism of action of 2-amino-1-methyl-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-imidazole-4-carbaldehyde: Lacks the amino group at the 2-position.

    2-amino-1H-imidazole-4-carbaldehyde: Lacks the methyl group at the 1-position.

    2-amino-1-methyl-1H-imidazole-5-carbaldehyde: The aldehyde group is at the 5-position instead of the 4-position.

Properties

CAS No.

117969-90-1

Molecular Formula

C5H7N3O

Molecular Weight

125.13 g/mol

IUPAC Name

2-amino-1-methylimidazole-4-carbaldehyde

InChI

InChI=1S/C5H7N3O/c1-8-2-4(3-9)7-5(8)6/h2-3H,1H3,(H2,6,7)

InChI Key

QHKDSPQHKOSEFM-UHFFFAOYSA-N

SMILES

CN1C=C(N=C1N)C=O

Canonical SMILES

CN1C=C(N=C1N)C=O

Synonyms

1H-Imidazole-4-carboxaldehyde,2-amino-1-methyl-(9CI)

Origin of Product

United States

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